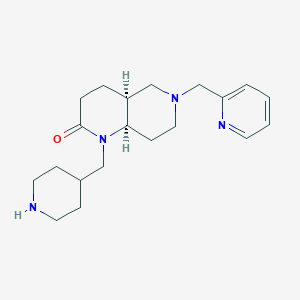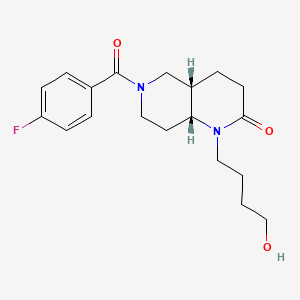
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole, also known as MFO, is a heterocyclic organic compound that has gained significant attention in scientific research. MFO belongs to the class of oxadiazoles, which have shown promising biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is not fully understood, but it is believed that this compound exerts its biological activities by interacting with cellular targets such as enzymes and receptors. For instance, this compound has been reported to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been reported to have hepatoprotective activity by reducing liver damage caused by toxic substances.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro assays. However, this compound also has some limitations for lab experiments. It is poorly soluble in water, which can limit its bioavailability and efficacy. Moreover, this compound can be unstable under certain conditions, which can affect its biological activities.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole. One possible direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to evaluate its potential as a therapeutic agent. Moreover, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce its toxicity. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. The synthesis method of this compound is relatively simple, and its biological activities can be easily evaluated using various in vitro assays. However, this compound also has some limitations for lab experiments such as poor solubility and instability. Future research on this compound should focus on identifying more potent and selective compounds, evaluating its pharmacokinetics and pharmacodynamics in vivo, and exploring its use in combination with other drugs or therapies.
Synthesemethoden
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole can be synthesized by a one-pot reaction of 4-methoxybenzohydrazide, 2-acetylfuran, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reaction stoichiometry.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been extensively studied for its biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In vitro studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. This compound also shows promising antitumor activity against various cancer cell lines such as breast, lung, and liver cancer cells. Moreover, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(7-8-18-9)14-15-13(16-19-14)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNCMJCEPGDBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)


![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)
![N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5405969.png)

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)

